molecular formula C21H22N6O2 B14934444 5-methoxy-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide

5-methoxy-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide

Cat. No.: B14934444
M. Wt: 390.4 g/mol
InChI Key: IDYKKDUTARCFRC-UHFFFAOYSA-N
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Description

5-Methoxy-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide is an indole-based carboxamide derivative characterized by:

  • 5-Methoxy substitution on the indole ring, enhancing electronic and steric properties.
  • Propan-2-yl (isopropyl) group at the N1 position, contributing to lipophilicity and metabolic stability.
  • Tetrazole ring at the 3-position phenyl substituent, acting as a bioisostere for carboxylic acids to improve bioavailability.

This compound is hypothesized to exhibit lipid-lowering or enzyme inhibitory activity based on structural parallels with other indole carboxamides .

Properties

Molecular Formula

C21H22N6O2

Molecular Weight

390.4 g/mol

IUPAC Name

5-methoxy-N-[3-(2-methyltetrazol-5-yl)phenyl]-1-propan-2-ylindole-3-carboxamide

InChI

InChI=1S/C21H22N6O2/c1-13(2)27-12-18(17-11-16(29-4)8-9-19(17)27)21(28)22-15-7-5-6-14(10-15)20-23-25-26(3)24-20/h5-13H,1-4H3,(H,22,28)

InChI Key

IDYKKDUTARCFRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=C1C=CC(=C2)OC)C(=O)NC3=CC=CC(=C3)C4=NN(N=N4)C

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for constructing substituted indoles. Starting with 4-methoxyphenylhydrazine and isopropyl methyl ketone, cyclization under acidic conditions (e.g., HCl/EtOH) yields 5-methoxy-1-(propan-2-yl)-1H-indole. Subsequent formylation at the 3-position via Vilsmeier-Haack reaction (POCl₃/DMF) introduces a formyl group, which is oxidized to the carboxylic acid using KMnO₄ in acidic medium.

Key Reaction Conditions

  • Cyclization: 4-methoxyphenylhydrazine (1.2 eq), isopropyl methyl ketone (1.0 eq), HCl (conc.), reflux, 12 h (Yield: 68%).
  • Oxidation: 3-formylindole (1.0 eq), KMnO₄ (3.0 eq), H₂SO₄ (0.5 M), 80°C, 6 h (Yield: 72%).

Transition-Metal-Catalyzed Cyclization

Palladium-catalyzed cyclization of o-alkynylanilines offers an alternative route. For example, 2-ethynyl-4-methoxy-N-(propan-2-yl)aniline undergoes cyclization with Pd(PPh₃)₄ (5 mol%) in DMF at 100°C to afford the indole core.

Synthesis of 3-(2-Methyl-2H-Tetrazol-5-yl)Aniline

Ugi-Azide Multicomponent Reaction

The Ugi-azide reaction efficiently constructs tetrazole rings. Reacting an arylamine (3-aminobenzonitrile), trimethylamine, an isocyanide, and sodium azide in methanol at room temperature yields 3-(2-methyl-2H-tetrazol-5-yl)aniline. The reaction proceeds via a [3+2] cycloaddition between the nitrile and sodium azide, followed by alkylation to introduce the methyl group.

Key Reaction Conditions

  • 3-Aminobenzonitrile (1.0 eq), methyl isocyanide (1.2 eq), NaN₃ (1.5 eq), MeOH, rt, 24 h (Yield: 85%).
  • Methylation: Tetrazole intermediate (1.0 eq), MeI (1.5 eq), K₂CO₃ (2.0 eq), DMF, 60°C, 6 h (Yield: 90%).

Aryne-Mediated Tetrazole Formation

Arynes generated in situ from o-(trimethylsilyl)aryl triflates and KF react with 2H-azirines to form tetrazolyl-indoles. For example, 2-(2-methyl-2H-tetrazol-5-yl)-2H-azirine reacts with benzyne precursors in THF at 60°C to yield 3-(tetrazol-5-yl)aniline derivatives.

Amide Bond Formation: Coupling Indole-3-Carboxylic Acid with 3-(2-Methyl-2H-Tetrazol-5-yl)Aniline

The final step involves activating the carboxylic acid as an acyl chloride or using coupling reagents. Employing EDCl/HOBt in DCM facilitates the amidation without epimerization.

Key Reaction Conditions

  • 5-Methoxy-1-(propan-2-yl)-1H-indole-3-carboxylic acid (1.0 eq), EDCl (1.5 eq), HOBt (1.5 eq), DCM, 0°C → rt, 12 h.
  • Addition of 3-(2-methyl-2H-tetrazol-5-yl)aniline (1.2 eq), DMAP (0.1 eq), stir for 24 h (Yield: 78%).

Optimization and Challenges

Regioselectivity in Tetrazole Synthesis

The Ugi-azide reaction predominantly forms 1-substituted tetrazoles, but careful control of stoichiometry and temperature ensures the 2-methyl-2H regioisomer dominates. Competing pathways are minimized by using excess methylating agents.

Purification and Characterization

Chromatographic purification (silica gel, ethyl acetate/hexane) isolates intermediates. Final characterization relies on $$ ^1 \text{H} $$-NMR, $$ ^{13} \text{C} $$-NMR, and HRMS. For example, the target compound exhibits a singlet at δ 3.98 ppm (OCH₃), a multiplet at δ 1.45 ppm (isopropyl CH₃), and a tetrazole proton at δ 8.22 ppm.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

5-methoxy-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antiviral and antimicrobial properties.

    Medicine: Investigated for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, altering their activity and leading to the desired biological effects. For instance, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through specific signaling pathways.

Comparison with Similar Compounds

Structural Variations and Pharmacological Profiles

Compound Name/Structure Key Substituents Biological Activity Key Differences Reference
Target Compound 5-Methoxy, tetrazole, isopropyl Hypothesized lipid-lowering (analogous to 5-methoxyindole carboxamides) Unique tetrazole-phenyl linkage
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-methoxy-1H-indole-2-carboxamide (26) Benzimidazole, 5-methoxyindole IDO1 inhibitor (IC₅₀ = 0.8 nM) Benzimidazole vs. tetrazole; 2-carboxamide vs. 3-carboxamide
3-Phenyl-5-sulfamoyl-N’-[(thiophen-2-ylmethylidene)hydrazinyl]-1H-indole-2-carbohydrazide (4) Sulfonamide, thiophene hydrazone Antimicrobial (broad-spectrum) Sulfonamide and hydrazone moieties; no tetrazole
N-[3-(1H-Imidazol-1-yl)propyl]-5-methoxy-1H-indole-2-carboxamide Imidazole, propyl linker Unknown (structural analog) Imidazole vs. tetrazole; shorter linker
5-Methyl-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide Spirocyclic thiazolidine Anticancer (tested against MCF-7 cells) Spirocyclic core; thiazolidine vs. tetrazole

Key Observations

  • Tetrazole vs. Benzimidazole/Imidazole : The tetrazole in the target compound improves metabolic stability compared to benzimidazole/imidazole derivatives, which are prone to oxidative metabolism .
  • Substituent Position : The 3-carboxamide position in the target compound (vs. 2-carboxamide in compound 26) may alter binding affinity to enzymes like IDO1 or lipid metabolism targets .
  • Lipophilicity : The isopropyl group enhances lipophilicity (clogP ≈ 4.2), favoring membrane permeability over more polar analogs like sulfonamide derivatives .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound 26 Compound 4
Molecular Weight ~435.5 g/mol ~418.5 g/mol ~454.5 g/mol
clogP ~4.2 ~3.8 ~2.1
Hydrogen Bond Donors 2 3 4
Topological Polar Surface Area (TPSA) 95 Ų 110 Ų 135 Ų

Biological Activity

5-methoxy-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide is a complex organic compound that belongs to the indole derivative class. Its structure incorporates a methoxy group, a tetrazole moiety, and an isopropyl side chain, contributing to its potential biological activities. This compound has garnered attention for its possible applications in treating various medical conditions, particularly those related to inflammation and cellular dysfunction.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Indole Core : Central to its structure, providing a framework for biological activity.
  • Methoxy Group : Enhances lipophilicity and may influence receptor interactions.
  • Tetrazole Moiety : Known for its pharmacological properties, including acting as a nitrogen donor in biological systems.
  • Isopropyl Side Chain : Potentially affects the compound's pharmacokinetics and binding affinities.

Structural Formula

C18H22N4O2\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}_2

Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits significant anti-inflammatory effects. This activity is particularly relevant in conditions such as age-related macular degeneration and other inflammatory diseases. The presence of the tetrazole ring enhances its pharmacological properties, potentially through modulation of inflammatory pathways.

Interaction with Biological Targets

Interaction studies are essential for understanding how this compound interacts with various biological targets. The following table summarizes potential targets and their implications:

Biological Target Mechanism of Action Potential Therapeutic Application
G Protein-Coupled Receptors (GPCRs)Modulation of intracellular signalingTreatment of inflammatory diseases
Enzymatic PathwaysInhibition or activation of specific enzymesCancer therapy and metabolic disorders
Cytokine ReleaseReduction in pro-inflammatory cytokinesAutoimmune disease management

Case Studies

Several studies have investigated the biological effects of similar compounds within the indole family. For instance:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of related indole derivatives on cancer cell lines, indicating that structural modifications can significantly enhance cytotoxicity against specific tumors .
  • Apoptotic Activity : Research has shown that certain indole derivatives can induce apoptosis in cancer cells, with varying effectiveness based on structural features .
  • Anti-inflammatory Effects : Compounds with similar structural motifs have demonstrated the ability to inhibit cytokine release, suggesting that this compound may exhibit similar properties .

Q & A

Q. How do researchers address discrepancies between computational predictions and experimental binding data?

  • Methodology :
  • Free energy calculations : Apply MM-GBSA/MM-PBSA to refine docking scores. Compare with experimental ΔG values from isothermal titration calorimetry (ITC) .
  • Crystallography : Co-crystallize the compound with VEGFR-2’s kinase domain to resolve ambiguities in binding modes .

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